Acetic acid;tert-butyl-hydroxy-dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;tert-butyl-hydroxy-dimethylsilane is a chemical compound with the molecular formula C8H20O3Si. It is known for its role as a protecting group in organic synthesis, particularly for alcohols. This compound is used to temporarily mask the reactivity of hydroxyl groups during chemical reactions, allowing for selective transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tert-butyl-hydroxy-dimethylsilane typically involves the reaction of tert-butyl-dimethylsilyl chloride with acetic acid in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The product is then purified by standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented to monitor the reaction conditions and product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;tert-butyl-hydroxy-dimethylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl-dimethylsilyl ethers.
Reduction: It can be reduced back to the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different silyl ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines are used in the presence of a base.
Major Products
The major products formed from these reactions include tert-butyl-dimethylsilyl ethers, alcohols, and various substituted silyl compounds .
Wissenschaftliche Forschungsanwendungen
Acetic acid;tert-butyl-hydroxy-dimethylsilane is widely used in scientific research for its role as a protecting group. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules by protecting hydroxyl groups.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals by protecting reactive groups during drug synthesis.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;tert-butyl-hydroxy-dimethylsilane involves the formation of a stable silyl ether linkage with hydroxyl groups. This linkage prevents the hydroxyl group from participating in unwanted side reactions. The silyl ether can be selectively removed under acidic or basic conditions, revealing the free hydroxyl group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid (tertbutyldimethylsilyl) ester
- Acetoxy-tert-butyl-dimethylsilan
- Silanol, (1,1-dimethylethyl)dimethyl-,acetate
Uniqueness
Acetic acid;tert-butyl-hydroxy-dimethylsilane is unique due to its high stability and ease of removal under mild conditions. This makes it an ideal protecting group for sensitive hydroxyl groups in complex synthetic pathways .
Eigenschaften
CAS-Nummer |
37170-48-2 |
---|---|
Molekularformel |
C8H20O3Si |
Molekulargewicht |
192.33 g/mol |
IUPAC-Name |
acetic acid;tert-butyl-hydroxy-dimethylsilane |
InChI |
InChI=1S/C6H16OSi.C2H4O2/c1-6(2,3)8(4,5)7;1-2(3)4/h7H,1-5H3;1H3,(H,3,4) |
InChI-Schlüssel |
QUFVZTLNLWPNFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(C)[Si](C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.